(R)-(+)-Timolol Maleate

Descripción general

Descripción

Synthesis Analysis The synthesis of (R)-(+)-Timolol Maleate involves several chemical steps, starting from racemic epichlorohydrin. A noteworthy method is the Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin, followed by stereochemical transformations leading to the target molecule (Bredikhina et al., 2015). This process highlights the complexity and precision required in synthesizing enantiomerically pure compounds.

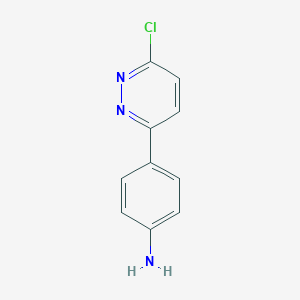

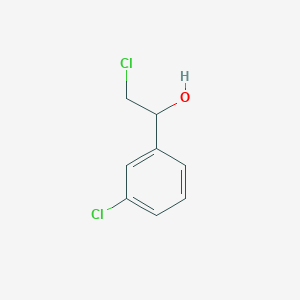

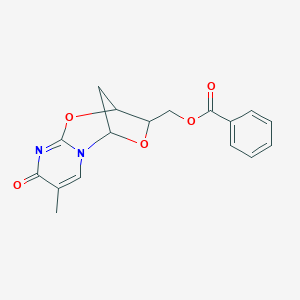

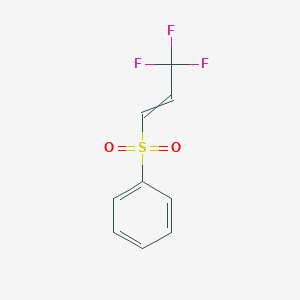

Molecular Structure Analysis (R)-(+)-Timolol Maleate's molecular structure underpins its biological activity and interaction with biological receptors. The enantiomeric purity, crucial for its effectiveness and safety, is meticulously analyzed using techniques like supercritical fluid chromatography (SFC) and validated against current pharmacopeial standards to ensure the specific enantiomer is present in the desired purity (Marley & Connolly, 2014).

Chemical Reactions and Properties The chemical behavior of (R)-(+)-Timolol Maleate includes its interaction with various agents and conditions. Its stability and reactivity are studied using techniques such as high-performance thin-layer chromatography (HPTLC), ensuring its integrity under different conditions and its suitability for pharmaceutical formulations (Kulkarni & Amin, 2000).

Physical Properties Analysis The physical properties of (R)-(+)-Timolol Maleate, such as solubility, melting point, and crystallinity, are critical for its formulation into various dosage forms. Techniques like nonaqueous capillary electrophoresis (NACE) provide insights into its enantiomeric purity and physical characteristics, ensuring the compound's quality and efficacy (Marini et al., 2006).

Aplicaciones Científicas De Investigación

1. Stability-Indicating Micellar Liquid Chromatographic Method

- Summary of Application : A stability-indicating micellar liquid chromatographic (MLC) method was developed and validated for the quantitative determination of timolol maleate ™ in the presence of its degradation products .

- Methods of Application : TM was subjected to stress conditions of hydrolysis (including alkaline, acidic and thermal hydrolysis) and oxidation. An isocratic, rapid and mobile phase saving the micellar LC method was developed with a BioBasic phenyl column and a micellar mobile phase composed of 0.1 M sodium dodecyl sulfate, 10% of 1-propanol and 0.1% of triethylamine in 0.035 M ortho-phosphoric acid .

- Results or Outcomes : The method has been validated according to the International Conference on Harmonisation guidelines. The method is successfully applied for the determination of TM in bulk powder and pharmaceutical dosage form .

2. Treatment of Retinal Edema

- Summary of Application : Timolol maleate, a β-adrenergic receptor antagonist, was investigated for its therapeutic effects on retinal edema in a murine retinal vein occlusion (RVO) model .

- Methods of Application : An RVO model was established using laser-induced RVO in mice, which were administered timolol maleate and latanoprost eye drops several times after venous occlusion .

- Results or Outcomes : Increased inner nuclear layer (INL) thickness was suppressed by timolol eye drops, as were the expressions of Vegf and Atf4, in the RVO model .

3. Modified Release Tablets

- Summary of Application : Timolol maleate was used in the development of modified release tablets .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available information .

4. Supramolecular Phenoxy-Alkyl Maleate-Based Hydrogels

- Summary of Application : Phenoxy-alkyl maleate-based hydrogels have been synthesized and studied for their enzyme/pH-responsive curcumin release .

- Methods of Application : Four simple phenoxy alkyl maleate amphiphiles with various hydrophobic chain lengths (C 6 –C 12 ) were synthesized. The gelation ability of four amphiphiles was examined in a phosphate buffer solution .

- Results or Outcomes : The hydrogels showed strong three-dimensional cross-linked networks that can capture water molecules. More importantly, curcumin, a hydrophobic drug, was encapsulated (1% w/v) into the gel core, and its subsequent release was achieved through gel-to-sol transition induced by lipozyme (biological stimuli) .

5. Analytical Methods for Determination in Comtrex Tablets

- Summary of Application : Analytical methods were developed for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets .

- Methods of Application : Three chromatographic methods namely thin layer chromatography (TLC), high performance liquid chromatography with ultra-violet detection (HPLC–UV) and ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) were developed and validated for the simultaneous determination of the three drugs .

- Results or Outcomes : The methods were simple, sensitive, accurate and precise. Statistical analysis revealed no significant difference from the reported methods in regard to accuracy and precision .

6. Research Project Management

- Summary of Application : While not a direct application of “®-(+)-Timolol Maleate”, it’s worth noting that managing research projects involving this compound can be streamlined using project management tools .

- Methods of Application : Tools like Trello can be used to create work boards for different projects and populate them with tasks .

- Results or Outcomes : This can help researchers keep track of various activities to optimize their productivity .

4. Supramolecular Phenoxy-Alkyl Maleate-Based Hydrogels

- Summary of Application : Phenoxy-alkyl maleate-based hydrogels have been synthesized and studied for their enzyme/pH-responsive curcumin release .

- Methods of Application : Four simple phenoxy alkyl maleate amphiphiles with various hydrophobic chain lengths (C 6 –C 12 ) were synthesized. The gelation ability of four amphiphiles was examined in a phosphate buffer solution .

- Results or Outcomes : The hydrogels showed strong three-dimensional cross-linked networks that can capture water molecules. More importantly, curcumin, a hydrophobic drug, was encapsulated (1% w/v) into the gel core, and its subsequent release was achieved through gel-to-sol transition induced by lipozyme (biological stimuli) .

5. Analytical Methods for Determination in Comtrex Tablets

- Summary of Application : Analytical methods were developed for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets .

- Methods of Application : Three chromatographic methods namely thin layer chromatography (TLC), high performance liquid chromatography with ultra-violet detection (HPLC–UV) and ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) were developed and validated for the simultaneous determination of the three drugs .

- Results or Outcomes : The methods were simple, sensitive, accurate and precise. Statistical analysis revealed no significant difference from the reported methods in regard to accuracy and precision .

6. Research Project Management

- Summary of Application : While not a direct application of “®-(+)-Timolol Maleate”, it’s worth noting that managing research projects involving this compound can be streamlined using project management tools .

- Methods of Application : Tools like Trello can be used to create work boards for different projects and populate them with tasks .

- Results or Outcomes : This can help researchers keep track of various activities to optimize their productivity .

Safety And Hazards

Direcciones Futuras

The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs) . This review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .

Relevant Papers Several papers have been published on Timolol Maleate. One study examined its photodegradation and potential risk of phototoxicity using chemical, in silico and in vitro methods . Another paper discussed an enantioselective supercritical fluid chromatography (SFC) method for the determination of R-timolol and other related substances in S-timolol maleate .

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-ASSQPYIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50929-98-1 | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2R)-, (2Z)-2-butenedioate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50929-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-Timolol Maleate | |

CAS RN |

26839-77-0, 50929-98-1, 26921-17-5 | |

| Record name | (+)-Timolol maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26839-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate, R-enantiomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Timolol maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050929981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timolol maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R)-bis[3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole] maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMOLOL MALEATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U14B243Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)